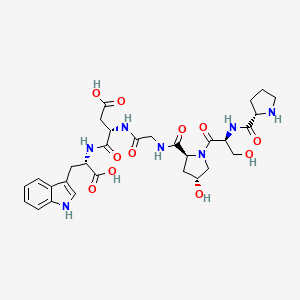

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH

Description

Significance of Bioactive Peptides in Molecular and Cellular Biology

Bioactive peptides are specific protein fragments that have a positive impact on bodily functions or conditions. nih.gov These peptides, typically consisting of 2 to 20 amino acid residues, are inactive within the sequence of their parent proteins and become active once released through processes like enzymatic hydrolysis. nih.govfrontiersin.org In molecular and cellular biology, their significance lies in their ability to act as signaling molecules and modulators of biological processes. nih.govbohrium.com

Contextualizing Short Peptides within Modern Peptide Science and Discovery

Short peptides, or oligopeptides, represent a distinct and increasingly important category within peptide science. ukrbiochemjournal.org Comprising a small number of amino acids (generally under 20-50), they bridge the gap between small molecules and larger protein therapeutics. mdpi.comanapharmbioanalytics.com This unique positioning combines some of the advantages of both classes, such as high bioactivity and chemical diversity. bohrium.com Modern peptide science recognizes short peptides as promising candidates for therapy due to several key features. They often exhibit low immunogenicity, have a better capacity for tissue penetration than larger proteins, and can sometimes cross cellular membranes to reach intracellular targets. nih.govmdpi.com

The development of new synthesis platforms and computational tools has accelerated the discovery and optimization of short peptides. nih.gov Their biological effects can be potent, with the activity of a short peptide sometimes exceeding that of its larger precursor protein. ukrbiochemjournal.org Researchers are exploring short peptides for a vast range of applications, including as anticancer agents, neuroprotective molecules, and drug delivery vectors. mdpi.com Hexapeptides, specifically, are considered a minimal system for investigating the conformational properties and intramolecular interactions that dictate a peptide's function. cambridge.org The study of specific sequences like H-Pro-Ser-Hyp-Gly-Asp-Trp-OH is therefore a key part of the broader effort to understand and harness the therapeutic potential of short peptides. nih.govaip.org

Academic Rationale for Investigating the this compound Hexapeptide Sequence

Proline (Pro) and its hydroxylated form, Hydroxyproline (B1673980) (Hyp), play critical structural roles in peptides, most famously in collagen. The collagen triple helix is characterized by a repeating Gly-X-Y sequence, where the X and Y positions are frequently occupied by Pro and Hyp, respectively. wikipedia.orgnih.gov

The presence of these imino acids imposes significant conformational constraints on the peptide backbone. Proline's rigid ring structure often induces sharp bends or turns in a polypeptide chain. colostate.edu Hydroxyproline is crucial for the stability of the collagen triple helix; its absence dramatically lowers the melting temperature of the helix. nih.gov This stability is achieved through stereoelectronic effects and the formation of hydrogen bonds, often involving water molecules. researchgate.net In the context of this compound, the inclusion of both Pro at the N-terminus and Hyp at the third position is structurally significant. The five-membered ring of Hyp restricts the conformation of the peptide backbone, a feature that was found to be critical for the high anti-platelet activity of this peptide. nih.gov The presence of Pro and Hyp can increase the stiffness of the peptide structure. researchgate.net

| Amino Acid | Key Structural Role | Common Motif |

| Proline (Pro) | Induces rigid bends/turns in the peptide chain. colostate.edu | Gly-Pro-Y wikipedia.org |

| Hydroxyproline (Hyp) | Stabilizes helical structures through hydrogen bonding. nih.govresearchgate.net | Gly-X-Hyp wikipedia.org |

Serine (Ser), with its hydroxyl side chain, significantly influences a peptide's structure and its ability to interact with other molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form stabilizing interactions within the peptide or with external targets like receptors or water molecules. researchgate.net In certain peptide structures, Serine can stabilize β-turns through a backbone-sidechain hydrogen bond. nih.gov The phosphorylation of serine residues can induce substantial conformational changes, often increasing the propensity to form polyproline II (PPII) helices, which are important for protein-protein interactions. researchgate.netbiorxiv.org Although the this compound peptide is not phosphorylated in its studied form, the inherent capacity of Serine to engage in these interactions makes it a key residue for defining the peptide's structural dynamics and its interface for binding to receptors like the GpIIb/IIIa integrin. nih.gov The hydroxyl group of Serine also has a strong binding potential with certain metal ions. mdpi.com

Glycine (B1666218) (Gly) is unique among the 20 common amino acids because its side chain is a single hydrogen atom. vaia.comwikipedia.org This minimal side chain imparts exceptional conformational flexibility to the peptide backbone. colostate.edurusselllab.org Glycine can adopt backbone angles that are forbidden to all other amino acids, allowing it to fit into tight spaces and facilitate sharp turns in protein structures. russelllab.org This flexibility is not just a lack of structure; it is a functional property that enables specific folding patterns. vaia.com

In collagen, for example, Glycine is required at every third position to allow the tight coiling of the three helical chains. wikipedia.orgwikipedia.org In other contexts, glycine-rich regions can act as flexible linkers or "molecular glue," facilitating the dynamic collapse of other residues to form specific structures. acs.org In the this compound sequence, the central placement of Glycine provides a point of flexibility that is likely crucial for allowing the flanking rigid (Pro, Hyp) and bulky (Asp, Trp) residues to orient themselves correctly for optimal receptor binding. nih.gov However, too many glycine residues can make a peptide chain overly flexible, potentially hindering efficient folding. colostate.edu

| Feature | Description |

| Structure | Smallest amino acid with a single hydrogen atom as its side chain. vaia.com |

| Flexibility | High conformational flexibility, allowing it to fit into tight turns and spaces within protein structures. colostate.edurusselllab.org |

| Functional Role | Enables the formation of specific structures like the collagen triple helix and acts as a flexible linker in proteins. wikipedia.orgacs.org |

Aspartic acid (Asp), with its acidic carboxyl group side chain, is negatively charged at physiological pH. acs.org This charge is a primary contributor to the peptide's electrostatic interactions, which are fundamental to its biological activity. nih.govnih.gov The side chain can form strong hydrogen bonds and salt bridges with positively charged residues or other polar groups on a target receptor, enhancing the stability and specificity of the interaction. researchgate.net

In the Pro-X-X-X-Asp-X motif identified as critical for GpIIb/IIIa antagonism, the Aspartic acid residue at the fifth position was found to be essential for the peptide's activity. nih.gov This suggests a direct electrostatic interaction with the receptor. nih.gov Furthermore, the carboxyl groups of Aspartic acid (and Glutamic acid) are primary sites for the chelation of metal ions. mdpi.comnih.gov This ability to coordinate with metal ions is a crucial aspect of the structure and function of many proteins and peptides, as metal ions can act as important cofactors or structural elements in receptor binding sites. researchgate.net

Importance of Tryptophan in Aromatic Stacking, Fluorescence, and Receptor Recognition

Aromatic Stacking: The indole (B1671886) ring of tryptophan can participate in π-π stacking interactions, which are a form of non-covalent bonding between aromatic rings. beilstein-journals.orgacs.org These interactions are crucial for the proper folding and stabilization of peptide and protein structures. In the context of this compound, the tryptophan side chain can interact with other aromatic residues or moieties within the receptor's binding pocket. Studies on various peptides have shown that the geometry of these interactions can vary, including perpendicular edge-to-face arrangements and offset-stacked conformations. nih.gov The presence of tryptophan is often key for creating organized structures through aromatic π-π and σ-π stacking. researchgate.net

Fluorescence: A significant characteristic of tryptophan is its intrinsic fluorescence, which is stronger than that of other aromatic amino acids like phenylalanine and tyrosine. nih.gov This property makes tryptophan a valuable spectroscopic probe for studying peptide-receptor interactions. beilstein-journals.orgbeilstein-journals.org The fluorescence emission of tryptophan is highly sensitive to its local environment. nih.gov Changes in the polarity or hydrophobicity of the environment upon binding to a receptor can lead to a quenching (decrease) of fluorescence intensity and a shift in the emission wavelength. nih.govoup.com This phenomenon, known as tryptophan fluorescence quenching, is a widely used technique to measure binding affinities and study the conformational changes that occur during molecular recognition events. nih.gov For instance, the binding of tryptophan-containing peptides to receptors can be monitored by observing the quenching of the naphthalene (B1677914) fluorescence of a synthetic receptor, indicating a π-π stacking interaction. beilstein-journals.orgbeilstein-journals.org

Receptor Recognition: The tryptophan residue is frequently involved in the direct recognition and binding of peptides to their receptors. beilstein-journals.org The indole side chain can act as both a hydrogen bond donor (via the N-H group) and a hydrophobic entity, allowing for a combination of interactions that contribute to binding specificity and affinity. ias.ac.in In many biological systems, tryptophan plays a crucial role in anchoring a peptide to a receptor's binding site. oup.com The unique properties of its bulky indole ring contribute to its affinity for the near-surface of lipid membranes and the headgroups of membrane proteins. researchgate.net The interaction between tryptophan and specific receptors can be highly selective, with some receptors showing a significantly higher affinity for tryptophan over other aromatic amino acids. nih.gov In the case of this compound, the aromatic side chain of tryptophan at the X4 position is a preferred feature for potent GpIIb/IIIa antagonism, highlighting its importance in receptor recognition. nih.gov

Research Findings on Tryptophan Interactions

| Interaction Type | Description | Significance in Peptides |

| Aromatic Stacking | Non-covalent interaction between aromatic rings (π-π stacking). | Stabilizes peptide conformation and facilitates binding to receptors. nih.govresearchgate.net |

| Fluorescence | Intrinsic property of the indole ring, sensitive to the local environment. | Allows for the study of peptide-receptor binding and conformational changes through fluorescence spectroscopy. beilstein-journals.orgnih.gov |

| Receptor Recognition | The indole side chain participates in hydrophobic and hydrogen bonding interactions. | Crucial for the specific and high-affinity binding of the peptide to its biological target. nih.govnih.gov |

Properties

Molecular Formula |

C30H39N7O11 |

|---|---|

Molecular Weight |

673.7 g/mol |

IUPAC Name |

(3S)-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-[[2-[[(2S,4R)-4-hydroxy-1-[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H39N7O11/c38-14-22(36-26(43)19-6-3-7-31-19)29(46)37-13-16(39)9-23(37)28(45)33-12-24(40)34-20(10-25(41)42)27(44)35-21(30(47)48)8-15-11-32-18-5-2-1-4-17(15)18/h1-2,4-5,11,16,19-23,31-32,38-39H,3,6-10,12-14H2,(H,33,45)(H,34,40)(H,35,44)(H,36,43)(H,41,42)(H,47,48)/t16-,19+,20+,21+,22+,23+/m1/s1 |

InChI Key |

VMBYGYPUDBQRRF-KGJIALSRSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CO)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)O |

Origin of Product |

United States |

Structural and Conformational Elucidation of H Pro Ser Hyp Gly Asp Trp Oh

Spectroscopic Techniques for Secondary and Tertiary Structure Analysis

Spectroscopic methods provide valuable insights into the ensemble of conformations that a flexible peptide like H-Pro-Ser-Hyp-Gly-Asp-Trp-OH adopts in solution. These techniques offer experimental data that can be used to define and validate structural models.

Circular Dichroism (CD) Spectroscopy for Conformational Preferences

Circular Dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure content of peptides and proteins in solution. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD provides characteristic spectra for different types of secondary structures such as α-helices, β-sheets, and random coils. utexas.eduuzh.ch For a short and flexible peptide like this compound, the CD spectrum is expected to be dominated by contributions from unordered structures or the polyproline II (PPII) helix, a left-handed helical structure common in proline-containing and unfolded peptides. nih.govraineslab.com

The CD spectrum of a peptide with a significant population of PPII conformation typically exhibits a strong negative band around 195-205 nm and a weak positive band near 220-225 nm. nih.govresearchgate.netacs.org A truly random coil or disordered structure, on the other hand, is characterized by a strong negative band below 200 nm and very low ellipticity above 210 nm. nih.gov The presence of the Tryptophan residue can also influence the far-UV CD spectrum, potentially complicating the analysis of secondary structure.

A hypothetical analysis of this compound by CD spectroscopy might yield a spectrum indicative of a predominantly disordered or PPII-like ensemble. The data could be presented as mean residue ellipticity [θ] as a function of wavelength.

Table 1: Hypothetical Mean Residue Ellipticity Data from CD Spectroscopy of this compound

| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm²/dmol) |

|---|---|

| 195 | -15,000 |

| 200 | -12,500 |

| 205 | -8,000 |

| 210 | -4,000 |

| 215 | -1,000 |

| 220 | +500 |

| 225 | +800 |

| 230 | +400 |

| 235 | +100 |

This interactive table presents hypothetical data for illustrative purposes. The data suggests a conformational ensemble with significant PPII character, evidenced by the positive peak around 225 nm and the negative band below 205 nm. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining atomic-resolution information about the structure, dynamics, and interactions of peptides in solution. uzh.ch A full structural elucidation of this compound would involve a suite of advanced NMR experiments.

Advanced NMR Pulse Sequences for Assignment and Structural Restraints

The first step in an NMR-based structural study is the sequence-specific assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. researchgate.net This is achieved using a combination of two-dimensional (2D) and three-dimensional (3D) NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy). uzh.ch

Once assignments are complete, structural restraints can be derived. NOESY experiments are particularly crucial as they provide through-space correlations between protons that are close to each other (typically < 5 Å), which are used to calculate inter-proton distances. uzh.ch Scalar coupling constants (³J-couplings), measured from high-resolution 1D or 2D spectra, provide information about dihedral angles along the peptide backbone. For a flexible peptide, these observed parameters are an average over all conformations present in the ensemble.

Table 2: Hypothetical ¹H and ¹³C Chemical Shift Assignments for this compound at pH 7.0, 298 K

| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|---|

| Pro | Hα | 4.45 | Cα: 63.1 |

| Hβ | 2.05, 2.35 | Cβ: 32.2 | |

| Hγ | 1.95, 2.10 | Cγ: 27.5 | |

| Hδ | 3.65, 3.75 | Cδ: 49.8 | |

| Ser | Hα | 4.50 | Cα: 58.3 |

| Hβ | 3.85, 3.95 | Cβ: 63.9 | |

| HN | 8.30 | - | |

| Hyp | Hα | 4.48 | Cα: 61.5 |

| Hβ | 2.15, 2.30 | Cβ: 40.1 | |

| Hγ | 4.40 | Cγ: 71.8 | |

| Hδ | 3.50, 3.60 | Cδ: 55.2 | |

| Gly | Hα | 3.98 | Cα: 45.2 |

| HN | 8.45 | - | |

| Asp | Hα | 4.75 | Cα: 54.5 |

| Hβ | 2.75, 2.85 | Cβ: 41.2 | |

| HN | 8.20 | - | |

| Trp | Hα | 4.70 | Cα: 55.8 |

| Hβ | 3.25, 3.40 | Cβ: 29.5 | |

| HN | 8.25 | - | |

| Hδ1 | 7.65 | Cδ1: 125.1 |

This interactive table presents hypothetical data based on typical random coil chemical shifts for the constituent amino acids. researchgate.netbmrb.ionih.govresearchgate.net

Investigation of Conformational Exchange and Flexibility via NMR Relaxation Studies

NMR relaxation studies provide powerful insights into the internal dynamics of peptides across a wide range of timescales. researchgate.net By measuring the longitudinal (R₁) and transverse (R₂) relaxation rates, as well as the heteronuclear Nuclear Overhauser Effect (het-NOE), one can characterize the motions of individual bond vectors (e.g., the N-H bond) on the picosecond to nanosecond timescale.

For a flexible peptide like this compound, relaxation data can quantify the degree of conformational freedom for each residue. Lower het-NOE values (e.g., < 0.6) and R₂/R₁ ratios that are close to those expected for a random coil would indicate high flexibility. researchgate.net Conversely, regions with restricted motion would exhibit higher het-NOE and R₂/R₁ values. These parameters are sensitive to both local bond vibrations and larger-scale segmental motions.

Table 3: Hypothetical ¹⁵N NMR Relaxation Data for this compound

| Residue | R₁ (s⁻¹) | R₂ (s⁻¹) | R₂/R₁ | het-NOE |

|---|---|---|---|---|

| Ser-2 | 1.8 | 6.5 | 3.6 | 0.55 |

| Gly-4 | 1.9 | 7.0 | 3.7 | 0.48 |

| Asp-5 | 1.7 | 6.2 | 3.6 | 0.60 |

This interactive table presents hypothetical data for illustrative purposes, reflecting a high degree of flexibility typical for a short, unstructured peptide. researchgate.netnih.gov

Hydrogen-Deuterium Exchange NMR for Solvent Accessibility and Dynamics

Hydrogen-Deuterium (H-D) exchange experiments monitored by NMR provide information on the solvent accessibility of amide protons. northwestern.edu When the peptide is dissolved in D₂O, amide protons that are exposed to the solvent will exchange with deuterium (B1214612) at a rate that depends on factors like pH, temperature, and local structure. nih.gov Amide protons involved in stable hydrogen bonds or buried within a folded structure will exchange much more slowly.

For this compound, which is expected to be largely unstructured, most amide protons would likely exhibit fast exchange rates, close to their intrinsic exchange rates in an unfolded peptide. northwestern.edunih.gov These rates can be measured using experiments like MEXICO (Measurement of Exchange rates from Cross-peaks of an HSQC-type spectrum) or by monitoring the disappearance of amide proton signals over time in a series of ¹H-¹⁵N HSQC spectra. nih.gov Deviations from intrinsic rates, even if minor, could indicate transient hydrogen bonding or regions of preferred conformation with reduced solvent accessibility.

Table 4: Hypothetical Amide Proton Exchange Rates (k_ex) for this compound

| Residue | Observed k_ex (s⁻¹) at pH 7.0, 298 K | Intrinsic k_ex (s⁻¹) | Protection Factor (k_int / k_obs) |

|---|---|---|---|

| Ser-2 | 15.2 | 16.5 | 1.1 |

| Gly-4 | 25.8 | 28.0 | 1.1 |

| Asp-5 | 12.5 | 13.8 | 1.1 |

This interactive table presents hypothetical data, showing very low protection factors, which would be consistent with a highly solvent-exposed, unstructured peptide. nih.govepa.gov

Computational Approaches to Peptide Conformation and Dynamics

Computational modeling, particularly molecular dynamics (MD) simulations, complements experimental data by providing an atomistic view of the conformational landscape and dynamic behavior of a peptide. nih.govplos.org An MD simulation of this compound in explicit solvent would generate a trajectory of atomic coordinates over time, representing the ensemble of conformations the peptide samples.

A Ramachandran plot generated from the simulation would show the distribution of φ and ψ angles for each non-proline residue. For a flexible peptide, these distributions are expected to be broad, covering regions corresponding to PPII, β-strand, and right-handed helical conformations. researchgate.netresearchgate.net

Table 5: Hypothetical Conformational Clustering from a Molecular Dynamics Simulation of this compound

| Cluster | Population (%) | Representative Conformation | Average RMSD (Å) |

|---|---|---|---|

| 1 | 45 | Extended / PPII-like | 1.2 |

| 2 | 25 | Turn-like (around Gly-Asp) | 1.5 |

| 3 | 15 | Semi-compact | 1.8 |

This interactive table presents hypothetical results from a conformational clustering analysis of an MD trajectory, indicating a preference for extended conformations but with significant populations of more compact structures. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Ensembles in Aqueous and Non-Aqueous Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and biomolecular systems, including the peptide this compound. These simulations provide insights into the conformational ensembles of the peptide in different solvent environments, which is crucial for understanding its structure-function relationship. By simulating the peptide in both aqueous and non-aqueous environments, it is possible to elucidate the influence of solvent on its conformational preferences.

In a typical MD simulation of this compound, the peptide is placed in a simulation box filled with solvent molecules, such as water or a less polar solvent. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. This allows for the exploration of the peptide's conformational landscape and the identification of stable and metastable states. For proline-rich peptides, specialized simulation techniques like Gaussian accelerated molecular dynamics may be employed to enhance the sampling of proline's unique cis and trans conformations. frontiersin.orgnih.gov

Force Field Parameterization and Validation for Hydroxyproline (B1673980) and Tryptophan

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic interactions. nih.gov For the peptide this compound, particular attention must be paid to the parameterization of the non-standard amino acid hydroxyproline (Hyp) and the bulky aromatic amino acid tryptophan (Trp). Standard force fields like CHARMM and AMBER provide parameters for the common amino acids, but specialized parameters may be required for modified residues like hydroxyproline. nih.govwustl.edu

The parameterization process for hydroxyproline would involve developing and validating parameters for its bond lengths, bond angles, dihedral angles, and non-bonded interactions. This is often achieved by fitting to high-level quantum mechanical (QM) calculations and experimental data. nih.govrsc.org For instance, the partial atomic charges for the hydroxyl group of hydroxyproline are critical for accurately modeling its hydrogen bonding capabilities. acs.org Similarly, for tryptophan, the parameters for the indole (B1671886) side chain must accurately capture its size, shape, and electrostatic properties, as these are crucial for its interactions with other residues and the solvent. nih.gov Validation of the new parameters is typically performed by comparing simulation results of small model compounds with experimental data, such as NMR observables or thermodynamic properties. nih.gov

Table 1: Illustrative Force Field Parameters for Hydroxyproline and Tryptophan

| Parameter Type | Atom Types | Value | Source of Analogy |

| Hydroxyproline | |||

| Bond (kcal/mol/Ų) | Cγ-Oγ | 320.5 | QM Calculations |

| Angle (kcal/mol/rad²) | Cβ-Cγ-Oγ | 55.8 | QM Calculations |

| Dihedral (kcal/mol) | Cα-Cβ-Cγ-Oγ | 0.15 (n=2, φ=180°) | QM Calculations |

| Partial Charge (e) | Oγ | -0.65 | ESP Fitting |

| Partial Charge (e) | Hγ | +0.43 | ESP Fitting |

| Tryptophan | |||

| Bond (kcal/mol/Ų) | Cδ1=Cε1 | 480.0 | CHARMM22 nih.gov |

| Angle (kcal/mol/rad²) | Cγ-Cδ1=Cε1 | 70.0 | CHARMM22 nih.gov |

| Dihedral (kcal/mol) | Cβ-Cγ-Cδ1=Cε1 | 0.20 (n=2, φ=180°) | CHARMM22 nih.gov |

| Partial Charge (e) | Nε1 | -0.50 | ESP Fitting |

| Partial Charge (e) | Hε1 | +0.35 | ESP Fitting |

Note: The values in this table are illustrative and represent typical parameters that would be determined during a force field parameterization process.

Analysis of Intramolecular Hydrogen Bonding Networks and Solvent Interactions

Intramolecular hydrogen bonds play a critical role in stabilizing the secondary structures of peptides, such as turns and helices. researchgate.net In this compound, several potential hydrogen bond donors and acceptors exist within the backbone and side chains. For example, the hydroxyl groups of serine and hydroxyproline, the carboxyl group of aspartic acid, and the indole nitrogen of tryptophan can all participate in hydrogen bonding. MD simulations can reveal the dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes.

The analysis of intramolecular hydrogen bonding networks involves monitoring the distances and angles between potential donor-acceptor pairs throughout the simulation. A hydrogen bond is typically considered formed if the distance between the donor and acceptor is below a certain cutoff (e.g., 3.5 Å) and the donor-hydrogen-acceptor angle is within a specific range (e.g., >120°). The persistence of specific hydrogen bonds can indicate the presence of stable structural motifs. oup.com

Solvent interactions also significantly influence the peptide's conformation. nih.gov In an aqueous environment, water molecules can form hydrogen bonds with the polar groups of the peptide, competing with the formation of intramolecular hydrogen bonds. nih.govacs.orgacs.org In contrast, in a non-aqueous, less polar solvent, intramolecular hydrogen bonds are more likely to be favored. nih.gov The analysis of solvent interactions typically involves calculating the radial distribution function of solvent molecules around specific peptide atoms and quantifying the number of peptide-solvent hydrogen bonds. nih.gov

Table 2: Representative Hydrogen Bond Analysis from MD Simulations of this compound

| Hydrogen Bond Donor-Acceptor Pair | Occupancy in Aqueous Environment (%) | Occupancy in Non-Aqueous Environment (%) |

| Ser(OH) --- Asp(COO⁻) | 25.3 | 65.8 |

| Hyp(OH) --- Gly(C=O) | 15.7 | 42.1 |

| Trp(Nε1-H) --- Asp(COO⁻) | 40.1 | 75.4 |

| Asp(NH) --- Ser(C=O) | 30.5 | 55.9 |

Note: This table presents hypothetical data to illustrate the influence of the solvent environment on intramolecular hydrogen bond formation.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reactive Intermediates

While MD simulations with classical force fields are excellent for exploring conformational ensembles, they cannot describe the electronic structure of the peptide or model chemical reactions. For these purposes, quantum mechanical (QM) methods are required. nih.gov QM calculations can provide detailed information about the electron distribution, molecular orbitals, and the energies of different electronic states. For a peptide of the size of this compound, full QM calculations are computationally expensive. Therefore, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. nyu.edu

In a QM/MM approach, the chemically active region of the peptide (e.g., a specific residue or a bond involved in a reaction) is treated with a high level of QM theory, while the rest of the peptide and the solvent are described by a more computationally efficient MM force field. This allows for the study of electronic properties and reactive processes within a complex biomolecular environment. For instance, QM/MM calculations could be used to investigate the protonation states of the acidic and basic residues (Asp, Trp) or to model the mechanism of a potential post-translational modification.

Conformational Sampling and Free Energy Landscape Determination

A key goal of computational studies on peptides is to determine their conformational preferences and the relative stabilities of different conformations. This is achieved by constructing a free energy landscape, which represents the free energy of the system as a function of one or more collective variables that describe the peptide's conformation. nih.gov The free energy landscape reveals the most stable conformational states as deep energy minima, connected by transition pathways over energy barriers. nih.govacs.orgacs.org

Due to the complexity of the energy landscape, enhanced sampling techniques are often necessary to overcome energy barriers and adequately sample the conformational space within the timescale of a simulation. biorxiv.orgbiorxiv.orgacs.org Methods such as replica exchange molecular dynamics (REMD), metadynamics, and accelerated molecular dynamics can be used to enhance conformational sampling. nih.gov Once a representative ensemble of conformations is obtained, the free energy landscape can be constructed by calculating the potential of mean force (PMF) along chosen collective variables, such as dihedral angles or the radius of gyration. researchgate.net

Table 3: Illustrative Free Energy Minima for this compound in an Aqueous Environment

| Conformational State | Collective Variable 1 (φ_Gly) | Collective Variable 2 (ψ_Asp) | Relative Free Energy (kcal/mol) | Population (%) |

| Extended | -150° | 150° | 0.0 | 45.2 |

| β-turn (Type I) | -60° | -30° | 1.2 | 20.5 |

| Globular | 50° | 60° | 2.5 | 10.3 |

| Other | - | - | > 3.0 | 24.0 |

Note: This table provides a hypothetical representation of the major conformational states and their relative free energies as determined from a free energy landscape analysis.

Molecular Interactions and Mechanistic Investigations of H Pro Ser Hyp Gly Asp Trp Oh

Peptide-Biomolecule Interaction Mechanisms

The interaction of H-Pro-Ser-Hyp-Gly-Asp-Trp-OH with biomolecules is anticipated to be multifaceted, involving a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions.

Characterization of Peptide-Protein Binding Affinities and Specificity (e.g., Integrin interactions, if applicable)

The presence of Proline (Pro) and Hydroxyproline (B1673980) (Hyp) suggests a potential for interaction with collagen-binding proteins, such as integrins. The Gly-X-Hyp motif is a recognized binding site for certain integrins. nih.gov The stability of such interactions is often enhanced by the hydroxylation of proline. While the Pro-Ser-Hyp sequence in the peptide of interest does not perfectly match the canonical integrin-binding motifs like Gly-Phe-Hyp-Gly-Glu-Arg (GFOGER), the fundamental Pro-Hyp pairing could still facilitate initial recognition.

The binding affinity would likely be modulated by the other residues. The negatively charged Aspartic Acid (Asp) residue can participate in electrostatic interactions with positively charged residues on a protein surface, a common feature in protein-protein interactions. researchgate.net Furthermore, an aromatic residue like Tryptophan (Trp) near an acidic group can enhance binding affinity by fitting into hydrophobic clefts on the target protein. nih.gov The Tryptophan residue, with its large indole (B1671886) side chain, is a frequent "hot spot" residue in protein-protein interfaces, contributing significantly to binding energy through hydrophobic and aromatic interactions. expasy.org Therefore, it is plausible that this compound could exhibit specific binding to proteins like integrins, where the Pro-Hyp provides a structural basis for recognition, and the Asp and Trp residues afford enhanced affinity and specificity through electrostatic and hydrophobic interactions.

Investigation of Enzyme-Peptide Interactions as Substrate or Modulator (e.g., related to prolyl hydroxylases or peptidases)

The susceptibility of this compound to enzymatic action would primarily depend on the recognition sequences of various proteases and peptidases. The presence of a Proline residue often confers resistance to degradation by some common proteases. springernature.com However, the sequence does contain potential cleavage sites for other enzymes. For instance, chymotrypsin (B1334515) preferentially cleaves at the C-terminus of aromatic amino acids like Tryptophan. expasy.org Thus, the peptide could potentially be cleaved after the Trp residue. Other endopeptidases may recognize different sites within the peptide. Tools for predicting cleavage sites suggest various potential points of hydrolysis depending on the specific enzyme. expasy.orgnih.govnih.gov

Regarding its interaction with prolyl hydroxylases, these enzymes typically hydroxylate proline residues within a specific sequence context, often X-Pro-Gly. uu.nlsoton.ac.uk While the peptide contains Proline and the subsequent Glycine (B1666218) is separated by Serine and Hydroxyproline, it is less likely to be a substrate for prolyl-4-hydroxylase, which has specific substrate requirements. uu.nl However, the possibility of it acting as a modulator, either by binding to the enzyme without being hydroxylated, cannot be entirely ruled out without experimental validation. The presence of Hyp within a peptide sequence is known to confer resistance to some peptidases. acs.org

Analysis of Interactions with Nucleic Acids or Lipids

Interactions of this compound with nucleic acids are plausible, primarily mediated by the Tryptophan and Aspartic Acid residues. The aromatic indole ring of Tryptophan can intercalate between nucleic acid bases, a common mode of interaction for small molecules and peptides with DNA and RNA. Furthermore, studies on synthetic peptides have shown that a Tryptophan residue, in cooperation with a nearby acidic residue like Aspartic Acid, can form specific hydrogen bonds with guanine (B1146940) bases. nih.gov The Asp side chain's carboxyl group can act as a hydrogen bond acceptor for the guanine's amino group, while the Trp residues stabilize the complex through stacking interactions. nih.gov

Peptide-Inorganic Material Surface Interactions

The unique combination of charged and polar residues in this compound suggests a strong potential for interaction with inorganic materials, particularly those of biological relevance like hydroxyapatite (B223615).

Adsorption Dynamics and Binding Sites on Hydroxyapatite and Other Biomineral Surfaces

The adsorption of peptides onto hydroxyapatite (HA), the primary mineral component of bone and teeth, is a critical area of research in biomaterials and tissue engineering. The sequence this compound contains several residues known to have a high affinity for HA surfaces. Acidic residues, in particular, are well-established promoters of HA binding. nih.govacs.org The Aspartic Acid in the peptide is expected to be a primary driver of adsorption, with its carboxylate side chain forming strong electrostatic interactions with the calcium ions on the HA crystal lattice. nih.gov

| Peptide/Amino Acid | Key Residues for HA Binding | Observed Binding Affinity/Behavior | Reference |

|---|---|---|---|

| Aspartic Acid | Asp | High affinity; electrostatic interaction with surface Ca2+ | nih.gov |

| (DSS)n Peptides | Asp, Ser | High affinity; affinity increases with the number of repeats. Serine plays a significant role. | nih.gov |

| Statherin-derived Peptides | Asp, pSer | Strong inhibition of HA growth; N-terminal Asp and Ser are crucial for anchoring. | karger.com |

| SVSVGMKPSPRP | Ser | High affinity (KD = 14.1 µM); hydroxylated residues contribute to binding. | nih.govduke.edu |

| Hyp-Pro-Gly | Hyp | Preferential interaction with the (010) surface of HA. | acs.org |

Role of Charged and Polar Residues (Asp, Hyp, Ser) in Surface Recognition

The specific recognition of HA surfaces by this compound is a synergistic effect of its charged and polar residues.

Aspartic Acid (Asp): As the primary binding determinant, the negatively charged carboxylate group of Asp is expected to chelate with the positively charged calcium ions exposed on the HA surface. This strong electrostatic interaction serves as an anchor, localizing the peptide to the mineral surface. nih.govacs.org

Hydroxyproline (Hyp) and Serine (Ser): The hydroxyl groups on both Hyp and Ser are capable of forming multiple hydrogen bonds with the phosphate (B84403) (PO₄³⁻) and hydroxyl (OH⁻) groups of the HA lattice. These interactions, while individually weaker than the electrostatic attraction of Asp, collectively contribute significantly to the stability and specificity of the binding. Studies have shown that peptides with a high content of hydroxylated residues exhibit strong affinity for HA. nih.gov The presence of both Ser and Hyp in the sequence suggests a robust hydrogen bonding potential.

Cellular and Subcellular Mechanistic Roles (In Vitro Studies)

Elucidation of Peptide Effects on Cellular Processes (e.g., Fibroblast Growth, Cell Adhesion, Migration)

The structure of this compound contains the Pro-Hyp (prolyl-hydroxyproline) motif, a key bioactive dipeptide derived from collagen. In vitro studies have extensively demonstrated that collagen-derived peptides, particularly Pro-Hyp and hydroxyprolyl-glycine (Hyp-Gly), play crucial roles in the proliferation and migration of skin fibroblasts. nih.govnih.gov

Research on primary cultured mouse skin fibroblasts has shown that these peptides can trigger fibroblast growth. nih.govnih.govmdpi.com For instance, studies using fibroblast cultures on collagen gels—a model that mimics in vivo conditions more closely than plastic plates—found that the addition of Pro-Hyp was necessary to stimulate cell proliferation, even in the presence of fetal bovine serum (FBS). mdpi.comresearchmap.jp This suggests the peptide may be a key signaling molecule in processes like wound healing by promoting the expansion of the fibroblast population. researchmap.jp

Furthermore, the Pro-Hyp dipeptide has been shown to induce significant chemotactic activity, enhancing the directed motility and migration velocity of tendon cells. nih.gov This effect is accompanied by morphological changes, including the formation of elongated lamellipodial protrusions, which are essential for cell movement. nih.gov Larger synthetic polypeptides containing the Pro-Hyp-Gly repeating sequence have also been shown to be effective scaffolds for tissue regeneration, enhancing cell adhesion, migration, and stratification when conjugated with other cell-binding peptides like Gly-Arg-Gly-Asp-Ser (GRGDS). researchgate.netresearchgate.net The presence of the Pro-Hyp sequence within this compound suggests it could potentially exhibit similar effects on fibroblast behavior, cell adhesion, and migration.

| Peptide Fragment | Cellular Process Affected | Observed In Vitro Effect | Cell Type |

| Pro-Hyp | Fibroblast Growth | Triggers proliferation of fibroblasts on collagen gel. mdpi.com | Mouse Skin Fibroblasts |

| Pro-Hyp | Cell Migration | Increases directed motility and migration velocity. nih.gov | Mouse Tendon Cells |

| Pro-Hyp | Cell Adhesion | Increases the number of active β1-integrin–containing focal contacts. nih.gov | Mouse Tendon Cells |

| Poly(Pro-Hyp-Gly) + GRGDS | Cell Adhesion & Migration | Synergistically enhances cell adhesion and migration. researchgate.net | NIH3T3 Fibroblasts |

Modulation of Intracellular Signaling Pathways (e.g., HIF-1α stabilization, redox metabolism pathways)

The metabolic pathways of proline and hydroxyproline, key components of the peptide, are intrinsically linked to cellular signaling, particularly in redox homeostasis and hypoxia responses. frontiersin.orgnih.gov The degradation of hydroxyproline is catalyzed by the mitochondrial enzyme hydroxyproline dehydrogenase (PRODH2), a process that can lead to the production of reactive oxygen species (ROS) or contribute to ATP production. frontiersin.org This positions hydroxyproline metabolism as a significant factor in cellular energy and redox balance. frontiersin.orgnih.gov

Notably, hydroxyproline metabolism is connected to the stability of hypoxia-inducible factor 1-alpha (HIF-1α), a critical transcription factor in cellular adaptation to low oxygen, angiogenesis, and metastasis. frontiersin.org The enzymes responsible for proline and collagen hydroxylation require the same cofactors (α-ketoglutarate, ascorbate, Fe2+) as those involved in epigenetic regulation, suggesting a link between collagen turnover, hydroxyproline availability, and gene expression. frontiersin.orgnih.gov

Furthermore, studies on the Pro-Hyp dipeptide have demonstrated its ability to upregulate extracellular signal-regulated kinase (ERK) phosphorylation. nih.gov The ERK/MAPK signaling cascade is a central pathway controlling cell proliferation, differentiation, and migration. The chemotactic activity induced by Pro-Hyp in tendon cells was significantly reduced by inhibitors of the MAPK/ERK pathway, confirming the pathway's role in mediating the peptide's effects. nih.gov This suggests that this compound, through its Pro-Hyp motif, could potentially modulate the ERK/MAPK and HIF-1α signaling pathways.

| Component | Signaling Pathway | Observed Mechanistic Role | Reference |

| Hydroxyproline (Hyp) | HIF-1α Pathway | Implicated in the upregulation of HIF-1α transcriptional activity. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Hydroxyproline (Hyp) | Redox Metabolism | Degradation by PRODH2 contributes to cellular redox homeostasis and energy production. frontiersin.org | frontiersin.org |

| Prolyl-hydroxyproline (Pro-Hyp) | MAPK/ERK Pathway | Upregulates ERK phosphorylation, promoting chemotactic activity. nih.gov | nih.gov |

| Prolyl-hydroxyproline (Pro-Hyp) | Integrin Signaling | Increases active β1-integrin–containing focal contacts, mediating cell migration. nih.gov | nih.gov |

Mechanisms of Antioxidant Activity at the Molecular Level

The antioxidant potential of peptides is heavily influenced by their amino acid composition, sequence, and structure. nih.govnih.gov The this compound sequence contains several residues known to contribute to antioxidant activity, most notably Tryptophan (Trp), Aspartic Acid (Asp), and Proline (Pro).

The primary mechanisms by which antioxidant peptides function include scavenging free radicals via hydrogen atom transfer (HAT) or single electron transfer (SET), and chelating pro-oxidative metal ions. nih.govresearchgate.netmdpi.com

Tryptophan (Trp): The indole ring of Tryptophan makes it a highly effective free radical scavenger. It can readily donate a hydrogen atom to neutralize reactive oxygen species, thereby inhibiting oxidative processes. nih.gov The presence of Trp in a peptide sequence often confers potent antioxidant activity. nih.gov

Aspartic Acid (Asp): As a negatively charged acidic amino acid, Aspartic Acid possesses excess electrons that can quench free radicals. nih.gov

Proline (Pro) and Hydroxyproline (Hyp): These hydrophobic amino acids may enhance the peptide's ability to interact with lipid bilayers, allowing it to reach and protect cellular components from lipid peroxidation. nih.govresearchgate.net Some studies have identified peptides rich in Hyp, Pro, and Gly as having significant antioxidative properties. researchgate.net

The combined presence of these specific amino acid residues suggests that this compound likely possesses antioxidant capabilities. It could theoretically act by donating hydrogen atoms (primarily from Trp) to neutralize radicals and quenching radicals through electron transfer (from Asp), thereby protecting cells from oxidative damage at a molecular level.

Structure Activity Relationship Sar Analysis and Peptide Design Principles for H Pro Ser Hyp Gly Asp Trp Oh

Identification of Key Amino Acid Residues and Their Contributions to Biological Mechanisms

To determine the functional importance of each amino acid in H-Pro-Ser-Hyp-Gly-Asp-Trp-OH, systematic mutational studies are essential. These studies would typically involve synthesizing a series of peptide analogs where each amino acid is replaced one by one, and the biological activity of each analog is then compared to the parent peptide.

Positional Scanning and Alanine-Scanning Mutagenesis Studies

Alanine (B10760859) scanning is a widely used technique where each amino acid residue is systematically replaced with alanine. This helps to identify "hot spots" – residues that are critical for the peptide's activity. For this compound, this would involve synthesizing six new peptides (substituting Pro, Ser, Hyp, Gly, Asp, and Trp with Ala individually). The resulting data would indicate which side chains are essential for molecular recognition and function.

A hypothetical data table from such a study might look like this:

| Peptide Analog | Substituted Residue | Relative Biological Activity (%) |

| PSHGDW-OH (Parent) | None | 100 |

| ASHGDW-OH | Pro -> Ala | Data not available |

| PAHGDW-OH | Ser -> Ala | Data not available |

| PSAHGDW-OH | Hyp -> Ala | Data not available |

| PSHADW-OH | Gly -> Ala | Data not available |

| PSHGAW-OH | Asp -> Ala | Data not available |

| PSHGD(A)-OH | Trp -> Ala | Data not available |

Table represents a template for data that would be generated from alanine-scanning mutagenesis studies. Currently, no experimental data is available for this compound.

Effects of Stereoisomeric and Non-Natural Amino Acid Substitutions

Further refinement of SAR understanding would come from substituting key residues with their D-stereoisomers or with non-natural amino acids. For instance, if Tryptophan (Trp) is identified as a key residue, substituting L-Trp with D-Trp could provide insights into the required stereochemistry for receptor binding. Introducing non-natural amino acids can probe for enhanced stability, potency, or altered receptor selectivity. As with alanine scanning, no such studies have been published for this compound.

Computational Structure-Activity Relationship Modeling

In the absence of extensive experimental data, computational methods can predict the SAR of a peptide. These in silico approaches are crucial for guiding the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA, CoMSIA)

QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models can then predict the activity of novel, unsynthesized analogs. Building a reliable QSAR model requires a dataset of structurally diverse peptides with experimentally determined activities, which is currently unavailable for this compound and its analogs.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the peptide) when bound to a receptor protein. This would require knowledge of the biological target of this compound. If the target were known, docking studies could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the peptide's amino acid residues and the receptor's binding pocket. This information is invaluable for understanding the molecular basis of the peptide's activity. Without an identified receptor, such studies remain speculative.

Rational Design Principles for Modulating Peptide Selectivity and Potency

The culmination of experimental and computational SAR studies provides a set of rational design principles. These principles would guide the modification of this compound to enhance desired properties. For example, if a particular residue is found to be crucial for potency but also contributes to off-target effects, it could be modified to improve selectivity. Common strategies include cyclization to constrain the peptide's conformation, N- or C-terminal modifications to increase stability, and substitution with peptidomimetics. The development of such principles for this compound is contingent on future research that establishes its basic biological and structural properties.

Strategies for Enhancing Receptor Binding or Enzyme Inhibition

The design of more potent analogs of this compound can be approached by considering the physicochemical properties of its constituent amino acids and their likely roles in molecular interactions. Key strategies include amino acid substitution, modification of the peptide backbone, and the introduction of non-natural amino acids.

Amino Acid Contributions to Bioactivity:

The biological activity of this peptide is a composite of the individual contributions of its amino acid residues. Based on studies of similar peptides, the following functions can be inferred:

Proline (Pro): The N-terminal proline residue provides structural rigidity, which can be crucial for adopting the correct conformation for receptor binding.

Serine (Ser): The hydroxyl group of serine can form hydrogen bonds with a receptor, contributing to binding affinity.

Hydroxyproline (B1673980) (Hyp): The presence of hydroxyproline, particularly in a Hyp-Gly motif, is often associated with increased stability and bioactivity. nih.govnih.gov Studies on X-Hyp-Gly type tripeptides have shown that the hydroxyl group of Hyp is important for activities like angiotensin-converting enzyme (ACE) inhibition. nih.gov

Glycine (B1666218) (Gly): As the smallest amino acid, glycine provides flexibility to the peptide backbone, allowing it to adapt to the binding site of a receptor or enzyme.

Aspartic Acid (Asp): The negatively charged carboxyl group of aspartic acid can participate in electrostatic interactions or hydrogen bonding, which can be critical for anchoring the peptide to a positively charged region of a receptor. mdpi.com

Tryptophan (Trp): The bulky, hydrophobic indole (B1671886) ring of tryptophan can engage in hydrophobic or π-π stacking interactions with the target protein. mdpi.com Tryptophan is often found in antioxidant peptides and can be crucial for their activity. mdpi.com

Strategies for Modification:

Based on the inferred roles of each amino acid, several modifications can be proposed to enhance the peptide's activity. These strategies are often explored using techniques like alanine scanning and quantitative structure-activity relationship (QSAR) modeling to predict the impact of substitutions. nih.govmdpi.com

Table 1: Proposed Modifications to Enhance Bioactivity of this compound

| Position | Original Amino Acid | Proposed Substitution | Rationale for Enhancement |

| 1 | Proline (Pro) | Azetidine-2-carboxylic acid | Introduction of a smaller ring may alter the backbone conformation for improved receptor fit. |

| 2 | Serine (Ser) | Threonine (Thr) | The additional methyl group can create new hydrophobic interactions without losing the hydrogen bonding capability of the hydroxyl group. |

| 3 | Hydroxyproline (Hyp) | Proline (Pro) | While often beneficial, replacing Hyp with Pro can determine the specific importance of the hydroxyl group for the target interaction. In some cases, this has been shown to dramatically decrease inhibitory activity. nih.gov |

| 5 | Aspartic Acid (Asp) | Glutamic Acid (Glu) | The longer side chain of glutamic acid may allow for more flexible positioning of the negative charge to optimize electrostatic interactions. nih.gov |

| 6 | Tryptophan (Trp) | N-methyl-Tryptophan | N-methylation can increase metabolic stability and alter the electronic properties of the indole ring, potentially enhancing π-π stacking. |

Detailed Research Findings from Related Peptides:

Research on collagen-derived and other bioactive peptides provides valuable insights that can be applied to this compound.

Importance of the Hyp-Gly Motif: Studies on Hyp-Gly containing peptides have identified this dipeptide as a key structural element for various biological activities, including promoting the growth of fibroblasts. medchemexpress.commdpi.com For antiplatelet peptides, the presence of a Hyp-Gly or Pro-Gly sequence was found to be a core motif for activity. nih.govmdpi.com A 3D-QSAR study on Hyp/Pro-Gly-containing peptides revealed that the presence of hydroxyproline over proline was important for improving antiplatelet activity. nih.gov

Role of Hydrophobic and Charged Residues: In antioxidant peptides, the presence of hydrophobic amino acids like Tryptophan (Trp) and acidic residues such as Aspartic Acid (Asp) is often beneficial. mdpi.com The indole ring of Trp can act as a hydrogen donor to scavenge free radicals, while the carboxyl group of Asp can chelate metal ions. A 3D-QSAR analysis of antiplatelet peptides indicated that introducing amino acids with long molecular configurations, such as Aspartic Acid (Asp) or Glutamic Acid (Glu), could increase activity. nih.gov Conversely, bulky groups at the N-terminal were found to reduce activity in some contexts. nih.gov

Table 2: Summary of Structure-Activity Relationship Findings from Related Peptides

| Peptide Family | Key Residue/Motif | Influence on Activity | Reference |

| Antiplatelet Peptides | Hyp-Gly/Pro-Gly | Core sequence for activity; Hyp enhances activity over Pro. | nih.govmdpi.com |

| ACE Inhibitory Peptides | X-Hyp-Gly | Hyp is crucial for potent inhibition; substitution with Pro significantly reduces activity. | nih.gov |

| Antioxidant Peptides | Trp, Asp | Trp contributes to radical scavenging; Asp provides free radical quenching activity due to excess electrons. | mdpi.com |

By systematically applying these peptide design principles, it is possible to develop analogs of this compound with significantly enhanced receptor binding affinity or enzyme inhibitory potency. The iterative process of design, synthesis, and biological evaluation is essential for optimizing the therapeutic potential of this peptide.

Advanced Analytical Characterization Techniques for H Pro Ser Hyp Gly Asp Trp Oh Quantification and Purity Assessment

Mass Spectrometry (MS) Based Characterization for Sequence and Purity

Mass spectrometry is an indispensable tool for the analysis of peptides, offering high sensitivity and specificity for determining molecular weight, confirming amino acid sequence, and assessing purity. springernature.com

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

High-resolution electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for confirming the molecular identity of H-Pro-Ser-Hyp-Gly-Asp-Trp-OH. ESI is a soft ionization method that allows the peptide to be transferred from a liquid phase to the gas phase as intact, protonated molecular ions, typically [M+H]⁺ and [M+2H]²⁺. acs.org High-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF) instruments, measure the mass-to-charge ratio (m/z) of these ions with exceptional accuracy (typically <5 ppm). researchgate.net

This precise mass measurement allows for the unambiguous determination of the peptide's elemental composition, distinguishing it from other molecules with the same nominal mass. The experimentally measured mass is compared against the theoretical monoisotopic mass calculated from the peptide's atomic composition (C₃₄H₄₃N₉O₁₁). A close match between the theoretical and observed mass provides strong evidence for the correct synthesis of the target peptide. nih.gov

| Ion Species | Theoretical Monoisotopic Mass (Da) | Theoretical m/z | Description |

|---|---|---|---|

| [M] | 785.3031 | 785.3031 | Neutral Peptide Mass |

| [M+H]⁺ | 786.3109 | 786.3109 | Singly Protonated Ion |

| [M+2H]²⁺ | 787.3187 | 393.6594 | Doubly Protonated Ion |

| [M+Na]⁺ | 808.2928 | 808.2928 | Singly Sodated Adduct |

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to confirm the primary amino acid sequence of this compound. In this process, the precursor ion (e.g., the [M+H]⁺ ion) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). uci.edu The resulting product ions are then analyzed to piece together the amino acid sequence.

Fragmentation predominantly occurs along the peptide backbone, leading to the formation of characteristic b- and y-ions. uci.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read.

The presence of Proline (Pro) and Hydroxyproline (B1673980) (Hyp) residues can influence the fragmentation pattern. Cleavage at the N-terminal side of proline residues is often enhanced, a phenomenon known as the "proline effect," which can result in prominent fragment ions and aid in sequence confirmation. nih.govnih.gov Analysis of the complete fragmentation spectrum provides definitive confirmation of the peptide's sequence and can also identify potential modifications or impurities. nih.gov

| Residue | b-ion (m/z) | y-ion (m/z) |

|---|---|---|

| 1 (Pro) | 98.0604 | 786.3109 |

| 2 (Ser) | 185.0923 | 689.2505 |

| 3 (Hyp) | 298.1352 | 602.2186 |

| 4 (Gly) | 355.1561 | 489.1757 |

| 5 (Asp) | 470.1830 | 432.1548 |

| 6 (Trp) | 656.2642 | 317.1279 |

| 7 (OH) | 786.3109 | 131.0638 |

Isotope Dilution Mass Spectrometry for Precise Quantification of Amino Acids

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of the total peptide amount, achieved by quantifying its constituent amino acids. nih.gov The method involves hydrolyzing the peptide into its individual amino acids. A known quantity of a stable isotope-labeled version of each amino acid (e.g., containing ¹³C or ¹⁵N) is added to the sample before hydrolysis to serve as an internal standard. acs.org

Following hydrolysis, the mixture of native and isotope-labeled amino acids is analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). acs.org The mass spectrometer can distinguish between the native (light) and labeled (heavy) forms of each amino acid based on their mass difference. By measuring the ratio of the signal intensity of the native amino acid to its labeled counterpart, the exact amount of each amino acid in the original peptide can be calculated with high accuracy, correcting for any sample loss during preparation. acs.orgcanada.ca

Chromatographic Analysis for Isolation and Purity Verification

Chromatographic techniques are essential for purifying the target peptide from synthesis-related impurities and for verifying its final purity. The choice of technique is based on the distinct physicochemical properties of the peptide, such as charge, size, and chirality. waters.com

Ion-Exchange Chromatography and Size-Exclusion Chromatography for Separation based on Charge and Size

Ion-Exchange Chromatography (IEX) separates peptides based on their net electrical charge at a given pH. gilson.comalfa-chemistry.com The peptide this compound contains an acidic residue (Aspartic Acid) and N- and C-termini, giving it a variable net charge depending on the pH of the mobile phase.

Cation-Exchange Chromatography: At a low pH (e.g., pH 3), the aspartic acid side chain and the C-terminus are protonated (neutral), while the N-terminus is protonated (positive), resulting in a net positive charge. The peptide will bind to a negatively charged cation-exchange column and can be eluted by increasing the salt concentration or the pH of the mobile phase. phenomenex.com

Anion-Exchange Chromatography: At a higher pH (e.g., pH 9), the N-terminus is neutral, while the aspartic acid side chain and the C-terminus are deprotonated (negative), resulting in a net negative charge. The peptide will bind to a positively charged anion-exchange column and can be eluted with a decreasing pH gradient or an increasing salt gradient. waters.com IEX is highly effective for separating peptides that differ by even a single charged amino acid. nih.gov

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape in solution). nih.gov For a relatively small peptide like this compound, SEC is useful for removing smaller impurities (e.g., truncated sequences, residual solvents) or larger aggregates. The peptide is passed through a column packed with porous beads; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. sepax-tech.com Care must be taken to minimize non-specific interactions between the peptide and the column matrix, which can be achieved by optimizing the mobile phase composition with salts or organic modifiers. technosaurus.co.jp

Chiral Chromatography for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a synthetic peptide is critical, as the biological activity is typically associated with the L-isomers of the constituent amino acids. Racemization (conversion of L- to D-amino acids) can occur during peptide synthesis. chromatographytoday.com

Chiral chromatography is used to determine the enantiomeric purity. The standard procedure involves:

Acid Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids. nih.gov

Chromatographic Separation: The resulting amino acid mixture is separated using a chiral high-performance liquid chromatography (HPLC) system. This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the D- and L-enantiomers, causing them to elute at different times. This analysis can accurately quantify the percentage of any D-amino acid present, ensuring that the peptide meets the required stereochemical purity specifications. cat-online.com

Amino Acid Analysis for Compositional Verification

Amino acid analysis (AAA) is a fundamental technique used to confirm the amino acid composition of a peptide, thereby verifying its identity and purity. The process involves two key steps: the hydrolysis of the peptide into its constituent amino acids, followed by the separation, detection, and quantification of these amino acids.

The initial and most critical step in amino acid analysis is the complete cleavage of the peptide bonds to liberate the individual amino acids. The choice of hydrolysis method is crucial, as it must efficiently break down the peptide without degrading the released amino acids. The peptide this compound contains tryptophan, an amino acid that is particularly susceptible to degradation under standard acid hydrolysis conditions.

Standard acid hydrolysis using 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C for 24 hours) is a widely used method for peptide hydrolysis. nih.govresearchgate.net However, this method leads to the complete destruction of tryptophan. nih.govletstalkacademy.com To accurately quantify all the amino acids in this compound, alternative or modified hydrolysis protocols are necessary.

Alternative Hydrolysis Methods for Tryptophan Preservation:

Sulfonic Acid Hydrolysis: The use of sulfonic acids, such as methanesulfonic acid (MSA) or p-toluenesulfonic acid, can preserve tryptophan during hydrolysis. waters.comscispace.com For instance, hydrolysis with 4 M MSA containing 0.2% (w/v) tryptamine (B22526) HCl at 110°C for 20-24 hours allows for the recovery of tryptophan. waters.com

Alkaline Hydrolysis: Basic hydrolysis, typically using sodium hydroxide (B78521) (NaOH) or barium hydroxide, is another effective method for tryptophan quantification as it is stable under these conditions. thermofisher.com This method, however, can lead to the degradation of other amino acids like serine, threonine, cysteine, and arginine.

Therefore, a comprehensive amino acid analysis of this compound would necessitate performing at least two separate hydrolysis experiments: a standard acid hydrolysis for the majority of the amino acids and a specialized hydrolysis (sulfonic acid or alkaline) for the accurate determination of tryptophan. Enzymatic hydrolysis using a mixture of peptidases can also be employed to avoid the harsh conditions of chemical hydrolysis and preserve acid-labile residues like tryptophan. nih.gov

| Hydrolysis Method | Reagent | Conditions | Advantages | Disadvantages |

| Standard Acid Hydrolysis | 6 M HCl | 110°C, 24 hours | Effective for most amino acids. | Destroys Tryptophan. nih.govletstalkacademy.com |

| Sulfonic Acid Hydrolysis | 4 M Methanesulfonic Acid | 110°C, 20-24 hours | Preserves Tryptophan. waters.com | Reagent is non-volatile. |

| Alkaline Hydrolysis | 4 M NaOH | 110°C, 16-24 hours | Quantitative for Tryptophan. thermofisher.com | Can degrade Ser, Thr, Cys, Arg. |

| Enzymatic Hydrolysis | Peptidase mixture | 37°C, 24-48 hours | Mild conditions, preserves all amino acids. nih.gov | Can be expensive, potential for incomplete hydrolysis. |

Following hydrolysis, the liberated amino acids are separated, typically by chromatography, and then detected. Since most amino acids lack a strong chromophore or fluorophore, a derivatization step is necessary to enhance their detection by optical methods. nih.gov This can be performed either before (pre-column) or after (post-column) the chromatographic separation.

The peptide this compound contains both primary amino acids (Ser, Gly, Asp, Trp) and secondary amino acids (Pro, Hyp). This is an important consideration when selecting a derivatization reagent, as some reagents only react with primary amines.

Common Derivatization Techniques:

Ninhydrin (Post-Column): This is a classic post-column derivatization reagent that reacts with both primary and secondary amino acids. Primary amino acids yield a deep purple color (Ruhemann's purple) with an absorption maximum at 570 nm, while secondary amino acids like proline and hydroxyproline produce a yellow color with an absorption maximum at 440 nm. chromforum.orgfujifilm.com This dual-wavelength detection allows for the quantification of all amino acids in the peptide. fujifilm.com

o-Phthalaldehyde (OPA) (Pre- or Post-Column): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. researchgate.net However, OPA does not react with secondary amines like proline and hydroxyproline. jascoinc.comnih.gov Therefore, OPA alone is insufficient for the complete amino acid analysis of this peptide.

9-Fluorenylmethyl Chloroformate (FMOC-Cl) (Pre-Column): FMOC-Cl is a pre-column derivatization reagent that reacts with both primary and secondary amino acids to form stable and highly fluorescent derivatives. nih.govnih.govtandfonline.comresearchgate.net This makes it a suitable choice for the simultaneous analysis of all amino acids in this compound. jascoinc.com

Combined OPA and FMOC-Cl (Pre-Column): To leverage the advantages of both reagents, a combined derivatization strategy can be employed. OPA is used to derivatize the primary amino acids, and then FMOC-Cl is used to derivatize the secondary amino acids. jascoinc.comresearchgate.net This automated online derivatization can provide comprehensive and sensitive analysis.

Detection Methods:

Optical Detection: Following derivatization, the amino acid derivatives can be detected using UV-Vis or fluorescence detectors coupled to a high-performance liquid chromatography (HPLC) system. Fluorescence detection generally offers higher sensitivity.

Mass Spectrometric (MS) Detection: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can also be used for the detection and quantification of derivatized or underivatized amino acids. nih.gov MS detection provides high selectivity and sensitivity and can overcome some of the limitations of optical detection, such as co-elution of derivatives.

| Derivatization Reagent | Type | Reactivity with Secondary Amines (Pro, Hyp) | Detection Method | Key Features |

| Ninhydrin | Post-column | Yes (yellow product, 440 nm) chromforum.orgfujifilm.com | UV-Vis | Classic, robust method for all amino acids. |

| OPA | Pre- or Post-column | No jascoinc.comnih.gov | Fluorescence | High sensitivity for primary amino acids. |

| FMOC-Cl | Pre-column | Yes nih.govnih.gov | Fluorescence | Forms stable derivatives with all amino acids. |

| OPA + FMOC-Cl | Pre-column | Yes (FMOC-Cl for secondary amines) jascoinc.comresearchgate.net | Fluorescence | Automated, comprehensive analysis of all amino acids. |

Bioanalytical Method Development for Peptide Detection in Complex Biological Matrices

The quantification of this compound in complex biological matrices such as plasma or serum is essential for pharmacokinetic and pharmacodynamic studies. The development of a robust and sensitive bioanalytical method is a multi-step process that requires careful optimization of sample preparation, chromatographic separation, and detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide quantification in biological fluids due to its high selectivity, sensitivity, and wide dynamic range.

Key Steps in Bioanalytical Method Development:

Sample Preparation: The primary goal of sample preparation is to extract the peptide from the biological matrix and remove interfering substances such as proteins and phospholipids. nih.gov Common techniques include:

Protein Precipitation (PPT): This involves adding an organic solvent (e.g., acetonitrile) to the plasma sample to precipitate the majority of proteins. nih.gov While simple and fast, it may not provide the cleanest extracts.

Liquid-Liquid Extraction (LLE): This technique separates the peptide from the matrix components based on their differential solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating peptides from biological samples. nih.gov It utilizes a solid sorbent to selectively retain the peptide while interfering components are washed away.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate the peptide from any remaining matrix components before it enters the mass spectrometer. The choice of column, mobile phases, and gradient conditions needs to be optimized to achieve good peak shape, resolution, and retention time for the peptide.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is commonly used for quantification. This involves selecting a specific precursor ion (the molecular ion of the peptide) and one or more specific product ions (fragments of the peptide) to monitor. This highly selective detection method minimizes interferences from the complex biological matrix.

Typical LC-MS/MS Parameters for Peptide Quantification:

| Parameter | Description | Typical Setting/Consideration |

| Ionization Mode | Electrospray Ionization (ESI) | Positive ion mode is generally preferred for peptides. |

| Precursor Ion | The protonated molecular ion of the peptide ([M+H]+) | For this compound, this would be calculated based on its exact mass. |

| Product Ions | Specific fragments generated by collision-induced dissociation (CID) of the precursor ion | Selection of stable and intense fragment ions is crucial for sensitivity and selectivity. |

| LC Column | Reversed-phase C18 or C8 | Particle size and column dimensions are chosen based on the desired separation efficiency and analysis time. |

| Mobile Phase A | Aqueous solution with an acid modifier | e.g., 0.1% formic acid in water. |

| Mobile Phase B | Organic solvent with an acid modifier | e.g., 0.1% formic acid in acetonitrile. |

| Gradient Elution | A programmed change in the mobile phase composition | Optimized to achieve separation of the peptide from matrix interferences. |

The development of a bioanalytical method also requires thorough validation according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. globalresearchonline.net This typically involves the use of an internal standard, which is a molecule structurally similar to the analyte, added to the samples to correct for variability in sample processing and instrument response. researchgate.net

Future Perspectives and Potential Academic Applications of H Pro Ser Hyp Gly Asp Trp Oh Research

Exploration of Novel Biochemical Pathways and Molecular Targets

Future investigations into H-Pro-Ser-Hyp-Gly-Asp-Trp-OH are likely to uncover its involvement in novel biochemical pathways. Given its structural similarity to peptides known to interact with cell surface receptors, a key area of research will be the identification of its specific molecular targets. For instance, related peptides containing the Pro-Hyp-Gly motif, a common triplet in collagen, have been shown to influence cellular processes like proliferation and migration. The presence of Aspartic acid and Tryptophan in this compound suggests the potential for interactions with a broader range of receptors than typical collagen fragments. Molecular modeling studies have already pointed towards its potential for recognizing the platelet fibrinogen receptor.

Future research could employ techniques such as affinity chromatography and yeast two-hybrid screening to identify binding partners of this compound, thereby elucidating the signaling cascades it may modulate. The metabolism of this peptide is also a critical area for exploration. Understanding how it is broken down and the biological activity of its metabolites will be crucial for a complete picture of its physiological role.

Development of this compound as a Research Tool or Probe for Specific Biological Systems

The unique structure of this compound makes it a promising candidate for development as a specialized research tool. Synthetic versions of this peptide could be labeled with fluorescent tags or radioactive isotopes to serve as probes for visualizing and quantifying its target receptors in cells and tissues. Such probes would be invaluable for studying receptor distribution, trafficking, and downstream signaling events.

Furthermore, immobilized this compound could be used in affinity purification to isolate its binding partners from complex biological samples. This would facilitate the identification of novel components of signaling pathways and protein-protein interaction networks. The development of antibodies that specifically recognize this peptide sequence would also open up new avenues for its detection and quantification in biological fluids and tissues, aiding in both basic research and potential future diagnostic applications.

Integration with Systems Biology and Proteomics Approaches to Elucidate Broader Biological Roles

A systems biology approach, combined with proteomics, holds the key to understanding the broader biological roles of this compound. By treating cells or tissues with this peptide and subsequently analyzing changes in the proteome and metabolome, researchers can gain a comprehensive view of its effects on cellular networks. For example, quantitative proteomics could reveal alterations in the expression levels of proteins involved in cell adhesion, extracellular matrix remodeling, or inflammatory responses.

Metabolomic studies could identify changes in metabolic pathways that are influenced by the peptide's activity. Integrating these large-scale datasets will allow for the construction of computational models that predict the systemic effects of this compound, offering insights that might be missed by more traditional, targeted research approaches.

Advancements in Peptide Engineering and De Novo Design Inspired by the this compound Framework

The structure of this compound can serve as a valuable scaffold for peptide engineering and de novo design. By systematically modifying its amino acid sequence, researchers can create analogues with enhanced stability, receptor affinity, or altered biological activity. For example, substituting specific amino acids could lead to peptides with increased resistance to enzymatic degradation, making them more suitable for potential therapeutic applications.

The principles learned from studying the structure-activity relationship of this compound and its analogues can inform the de novo design of entirely new peptides with desired functionalities. This could lead to the development of novel therapeutic agents, diagnostic tools, or biomaterials with tailored properties.